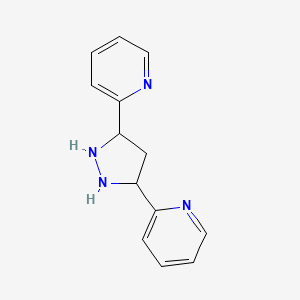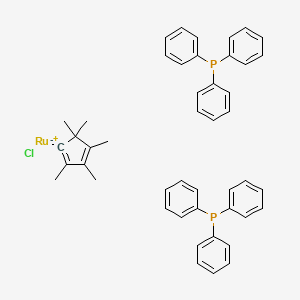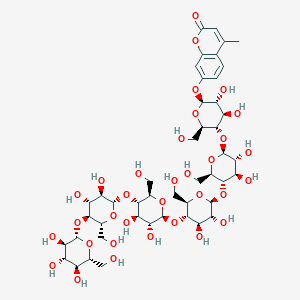
2-(5-Pyridin-2-ylpyrazolidin-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Pyridin-2-ylpyrazolidin-3-yl)pyridine is a heterocyclic compound that features a pyrazolidine ring fused with two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Pyridin-2-ylpyrazolidin-3-yl)pyridine typically involves the reaction of 2-pyridylhydrazine with 2-pyridinecarboxaldehyde under acidic conditions to form the pyrazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Pyridin-2-ylpyrazolidin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a building block for more complex chemical entities
Mechanism of Action
The mechanism of action of 2-(5-Pyridin-2-ylpyrazolidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
2-(Pyridin-2-yl)pyrrole: Used in the synthesis of coordination polymers.
2-(Pyridin-2-yl)pyrazole: Studied for its potential as an anti-inflammatory agent
Uniqueness
2-(5-Pyridin-2-ylpyrazolidin-3-yl)pyridine is unique due to its fused pyrazolidine and pyridine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N4 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
2-(5-pyridin-2-ylpyrazolidin-3-yl)pyridine |
InChI |
InChI=1S/C13H14N4/c1-3-7-14-10(5-1)12-9-13(17-16-12)11-6-2-4-8-15-11/h1-8,12-13,16-17H,9H2 |
InChI Key |
KEDMJYPUYJVSHS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1C2=CC=CC=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350006.png)
![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12350015.png)



amine](/img/structure/B12350032.png)

![1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12350039.png)

![5-chloro-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B12350048.png)
![1-Ethyl-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12350067.png)



